N-(6-Chloro-1-oxido-2-pyridinyl)acetamide

Physicochemical profiling LogP Drug-like property optimization

N-(6-Chloro-1-oxido-2-pyridinyl)acetamide (synonym: 2-acetamido-6-chloropyridine N-oxide) is a heterocyclic pyridine N-oxide derivative bearing a chlorine substituent at the 6-position and an acetamide side chain at the 2-position, with molecular formula C₇H₇ClN₂O₂ and molecular weight 186.60 g/mol. It is primarily employed as a synthetic intermediate en route to advanced cephalosporin antibiotics with anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Cat. No. B12543065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-1-oxido-2-pyridinyl)acetamide
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC(=O)N=C1C=CC=C(N1O)Cl
InChIInChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3
InChIKeyPZDBHRLJSPERJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Chloro-1-oxido-2-pyridinyl)acetamide (CAS 827342-84-7): Technical Baseline for Sourcing and Differentiation


N-(6-Chloro-1-oxido-2-pyridinyl)acetamide (synonym: 2-acetamido-6-chloropyridine N-oxide) is a heterocyclic pyridine N-oxide derivative bearing a chlorine substituent at the 6-position and an acetamide side chain at the 2-position, with molecular formula C₇H₇ClN₂O₂ and molecular weight 186.60 g/mol . It is primarily employed as a synthetic intermediate en route to advanced cephalosporin antibiotics with anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity . The compound is synthesized by oxidation of N-(6-chloropyridin-2-yl)acetamide (CAS 80364-46-1), most notably using m-chloroperbenzoic acid (m-CPBA) in dichloromethane, giving isolated yields as high as 93% . A reference mass spectrum is deposited in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID Dy443wZLGvP) .

Why N-(6-Chloro-1-oxido-2-pyridinyl)acetamide Cannot Be Replaced by the Parent Amine or Alternative Pyridine N-Oxides


The N-oxide functional group introduces a step-change in physicochemical properties that is not achievable with the non-oxidized parent compound N-(6-chloropyridin-2-yl)acetamide or with closely related chloropyridine N-oxides. Calculated LogP drops from 2.34 for the parent amine to 0.93 for the N-oxide—a reduction of approximately 1.4 log units —while topological polar surface area (TPSA) increases from 45.5 Ų to 56.0 Ų . These changes are not linear adjustments; they fundamentally alter solubility, permeability, and the hydrogen-bonding capacity of the molecule (from 1 HBA to 2 HBA), which in turn govern its reactivity in downstream transformations and its suitability as a hydrophilic intermediate for cephalosporin side-chain construction . Moreover, the specific 2-acetamido-6-chloro substitution pattern is critical for the regioselective introduction of the C-3 thiopyridinium moiety in anti-MRSA cephalosporins—generic pyridine N-oxides lacking both chlorine and the protected amine handle cannot participate in this validated synthetic sequence .

Quantitative Differentiation Evidence for N-(6-Chloro-1-oxido-2-pyridinyl)acetamide vs. Its Closest Analogs


Lipophilicity (LogP) Reduction vs. Parent N-(6-Chloropyridin-2-yl)acetamide

N-Oxidation of N-(6-chloropyridin-2-yl)acetamide to yield N-(6-Chloro-1-oxido-2-pyridinyl)acetamide reduces the calculated octanol/water partition coefficient (LogP) from 2.34 to 0.93—a decrease of 1.41 log units, corresponding to an approximately 25-fold reduction in lipophilicity . A third independent source reports a LogP of 1.80 for the N-oxide, which still represents a net reduction of 0.54 log units relative to the parent compound (LogP 2.34) . The magnitude of this shift exceeds the typical ~0.5-log-unit reduction observed for unsubstituted pyridine → pyridine N-oxide, attributable to the electron-withdrawing chlorine substituent that further polarizes the N-oxide dipole .

Physicochemical profiling LogP Drug-like property optimization Intermediate polarity

Polar Surface Area (PSA) Increase vs. Parent Compound

Introduction of the N-oxide group increases the topological polar surface area (TPSA) from 45.48 Ų for the parent N-(6-chloropyridin-2-yl)acetamide to 54.56–56.04 Ų for the target N-oxide, representing an absolute increase of approximately 9–11 Ų (≈20–24% relative increase) . Concurrently, the hydrogen bond acceptor count rises from 1 in the parent to 2 in the N-oxide . These changes are consistent with the addition of a strongly dipolar N⁺–O⁻ bond and carry direct implications for chromatographic retention, solubility, and molecular recognition.

Polar surface area Hydrogen bonding Membrane permeability TPSA

Synthetic Yield for N-Oxidation vs. Alternative Cephalosporin Intermediate Routes

The direct oxidation of 2-acetamido-6-chloropyridine with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 20 °C over 60 h affords N-(6-Chloro-1-oxido-2-pyridinyl)acetamide in 93% isolated yield . In contrast, the alternative route starting from 2,6-dichloropyridine N-oxide requires a multi-step sequence including deprotonation and acetone trapping (57% yield per step), providing the same target intermediate with a significantly lower cumulative yield . In the context of anti-MRSA cephalosporin synthesis, the direct oxidation route is the preferred method for preparing the pyridine N-oxide intermediate because it combines a high-yielding single transformation with commercially available starting material .

Synthetic efficiency Oxidation yield m-CPBA Process chemistry

Validated Intermediacy in Anti-MRSA Cephalosporin Synthesis

N-(6-Chloro-1-oxido-2-pyridinyl)acetamide serves as a key protected intermediate en route to cephalosporin derivatives bearing C-3 thiopyridinium substituents. In the Bristol-Myers Squibb anti-MRSA program, this class of cephalosporins demonstrated in vitro MIC values of ~1–2 μg/mL against methicillin-resistant S. aureus (MRSA) strains, with activity driven by the combination of a lipophilic C-7 side chain (2,5-dichlorophenylthioacetamido or 2,6-dichloropyrid-4-ylthioacetamido) and a polar C-3 thiopyridinium group derived from pyridine N-oxide intermediates . U.S. Patent 5,081,248 (Kaken Pharmaceutical) explicitly claims pyridine-N-oxide derivatives of this structural class as novel intermediates for cephalosporin production, establishing the industrial relevance of this compound .

Anti-MRSA Cephalosporin Antibiotic intermediate Drug synthesis

Validated Application Scenarios for N-(6-Chloro-1-oxido-2-pyridinyl)acetamide


Synthesis of C-3 Thiopyridinium Cephalosporin Antibiotics with Anti-MRSA Activity

The primary documented application is as a protected pyridine N-oxide intermediate for constructing the C-3 thiopyridinium substituent of anti-MRSA cephalosporins. In the published route, the N-oxide is elaborated to the final cephalosporin through a sequence of deprotection, coupling, and nucleophilic substitution steps, yielding compounds with MIC values of 1–2 μg/mL against MRSA . Researchers and process chemists targeting this specific cephalosporin chemotype require the exact intermediate with the chlorine atom at the 6-position and the protected amine at the 2-position; neither the parent non-oxide nor alternative chloropyridine isomers (e.g., 3-chloro, 4-chloro, or 2,6-dichloro without the acetamide) are suitable surrogates .

Development of Novel Pyridine-N-Oxide-Derived Antibacterial Intermediates

U.S. Patent 5,081,248 discloses pyridine-N-oxide derivatives as a novel class of intermediates specifically designed for producing cephalosporin antibacterials with activity against both Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa . Researchers exploring structure–activity relationships in this chemical space require the 2-acetamido-6-chloro N-oxide scaffold as the starting point for further derivatization. The LogP reduction of ~1.4 units compared to the parent amine makes the N-oxide form the appropriate choice for aqueous-phase coupling reactions where excessive lipophilicity would compromise reaction homogeneity .

Analytical Reference Standard for GC-MS Identification of Pyridine N-Oxide Intermediates

The compound is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID Dy443wZLGvP) with a confirmed GC-MS spectrum . This makes it a verifiable reference standard for analytical laboratories monitoring reaction progress or characterizing products in synthetic routes that involve pyridine N-oxide intermediates. The availability of a matched mass spectrum enables unambiguous identification and purity assessment, which is critical for quality control in both academic research and industrial production settings.

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